BenchChemオンラインストアへようこそ!

3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Physicochemical profiling Formulation development Chromatography method development

Why this compound? The 3-cyano substituent (σmeta≈0.56) provides a strong electron-withdrawing reference absent in halogen, methoxy, and alkyl analogs, enabling systematic SAR exploration of benzamide electronic effects on antiproliferative activity. The chiral secondary alcohol permits enantiomer resolution and serves as a versatile derivatization handle (esterification, etherification, oxidation). Unlike the carbonyl-linked analog (CAS 1797599-83-7), the hydroxyl group contributes a unique H-bond donor that can critically alter target binding and metabolic stability. Confirmed ≥90% purity by LCMS and 400 MHz NMR.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 1798522-44-7
Cat. No. B2573533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
CAS1798522-44-7
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C#N
InChIInChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22)
InChIKeyQWOSTDVQQIOJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798522-44-7): Structural Identity and Compound Class Baseline for Procurement Evaluation


3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798522-44-7) is a heterocyclic small molecule (C18H14N2O3S, MW 338.38 g/mol) comprising a 3-cyanobenzamide core linked via a methylene bridge to a thiophene ring that bears a furan-2-yl(hydroxy)methyl substituent [1]. The compound belongs to the furan-thiophene amide derivative class, a scaffold recognized in medicinal chemistry for potential antiproliferative, kinase-inhibitory, and receptor-modulatory activities [2]. It is commercially available from specialized chemical suppliers (e.g., Life Chemicals, product code F6418-0541) in research-grade quantities (25–100 mg) with ≥90% purity confirmed by LCMS and 400 MHz NMR . The molecule features three pharmacophoric elements—a nitrile group (H-bond acceptor; dipole contributor), a secondary benzamide (H-bond donor/acceptor), and a heterocyclic furan-thiophene system with a secondary alcohol (chiral center; additional H-bond donor)—that collectively distinguish it from simpler mono-heterocycle benzamides.

Why Generic Substitution Is Not Advisable: Structural Differentiation of 3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide from Its Closest Analogs


Although multiple compounds share the N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide scaffold, the identity and position of the benzamide substituent, as well as the oxidation state of the furan-thiophene linker, critically modulate physicochemical properties and biological target engagement [1]. The 3-cyano group present in this compound imparts a distinct electron-withdrawing character (Hammett σmeta ≈ 0.56) and a linear nitrile dipole that are absent in the 2-fluoro, 2-bromo, 2-methoxy, 4-butoxy, 4-tert-butyl, and 4-trifluoromethoxy analogs [2]. Furthermore, the carbonyl analog—3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797599-83-7)—lacks the secondary alcohol that provides a chiral center and an additional hydrogen-bond donor, which can alter binding pose and metabolic stability . Generic interchange among these analogs without explicit comparative biological data risks irreproducible results, as minor structural perturbations in this scaffold class have been shown to shift antiproliferative LD50 values in A431 cells by orders of magnitude [1].

Quantitative Evidence Guide: Head-to-Head and Class-Level Comparative Data for 3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798522-44-7)


Predicted Physicochemical Properties: Density and Boiling Point Differentiation from the Carbonyl Analog

The target compound exhibits a predicted density of 1.39±0.1 g/cm³ and a predicted boiling point of 576.9±50.0 °C (both at 760 Torr), compared to the carbonyl analog 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797599-83-7), which has a lower molecular weight (336.37 vs. 338.38 g/mol) and lacks the hydroxyl group [1]. The presence of the hydroxyl group in the target compound increases H-bond donor count from 0 to 1 and raises the topological polar surface area, directly impacting chromatographic retention and solubility parameters relevant to HPLC method development and formulation .

Physicochemical profiling Formulation development Chromatography method development

Predicted pKa Value: Impact on Ionization State Relative to Non-Cyano Benzamide Analogs

The target compound has a predicted pKa of 12.68±0.20, attributed to the secondary alcohol on the furan-hydroxymethyl moiety [1]. This value indicates that the compound remains predominantly unionized under physiological pH (7.4) and across typical in vitro assay buffer ranges (pH 5.0–8.0), whereas the carbonyl analog (CAS 1797599-83-7) lacks this ionizable center entirely. By comparison, the 4-(tert-butyl) analog (no CAS found in authoritative databases) is expected to have a higher logP and different ionization behavior due to the electron-donating, lipophilic tert-butyl group replacing the electron-withdrawing 3-cyano moiety .

Ionization state Bioavailability prediction Assay buffer design

Class-Level Antiproliferative Activity: Furan-Thiophene Amide SAR Context and the 3-Cyano Substituent

In a systematic pharmacological classification study by Bober et al. (2012), furan and thiophene amide derivatives were evaluated for antiproliferative activity against A431 human epidermoid carcinoma cells, with LD50 values spanning several orders of magnitude depending on substituent identity and position [1]. The study demonstrated that semi-empirical molecular descriptors—including dipole moment, HOMO/LUMO energies, and polar surface area—correlated with biological activity, establishing that even subtle structural modifications within this scaffold class produce large shifts in cellular potency [1]. While the specific LD50 of 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide against A431 cells has not been publicly reported, the 3-cyano substituent contributes a strong electron-withdrawing effect (Hammett σmeta ≈ 0.56) and a dipole moment of ~3.9 D (class-level estimate for benzonitrile), which is predicted to lower the HOMO energy relative to non-cyano analogs such as 2-methoxy (σmeta ≈ 0.12, electron-donating) and 4-butoxy derivatives [2].

Antiproliferative activity Structure-activity relationship (SAR) Oncology research

Chiral Center and Stereochemical Differentiation from Non-Chiral Analogs

The furan-2-yl(hydroxy)methyl substituent introduces a stereogenic center at the carbon bearing the hydroxyl group, making this compound a racemic mixture (one undefined stereocenter as indicated by PubChem computed properties) [1]. In contrast, the carbonyl analog (CAS 1797599-83-7) is achiral at this position (sp² carbonyl carbon), and many other analogs—including the 2-fluoro, 2-bromo, 2-methoxy, 4-butoxy, 4-tert-butyl, and 4-trifluoromethoxy derivatives—while chiral due to the same hydroxymethyl group, bear different benzamide substituents that may influence enantiomer separation feasibility and differential target engagement [2]. The combination of a chiral center with a 3-cyano substituent creates a unique stereoelectronic environment not replicated in any single commercially available analog.

Chiral separation Stereochemistry Enantioselective SAR

Commercial Availability and Pricing Transparency Relative to Closest Analogs

The target compound is commercially stocked by Life Chemicals under product code F6418-0541, with documented pricing at $208/75 mg and $248/100 mg (as of 2023) [1]. This translates to approximately $2.48–$2.77/mg, which is within the typical range for custom heterocyclic benzamide research chemicals in the 25–100 mg quantity bracket. By comparison, the 2-bromo analog (CAS 1798459-08-1) and 2-methoxy analog (CAS 1798459-05-8) are listed by multiple vendors with comparable pricing structures [2]. The carbonyl analog (CAS 1797599-83-7) is available from fewer suppliers, potentially limiting procurement flexibility . Availability of the target compound from at least one established vendor (Life Chemicals) with documented purity specifications (≥90% by LCMS/¹H NMR) reduces sourcing risk relative to single-supplier analogs.

Procurement benchmarking Research chemical sourcing Cost-per-assay optimization

Caveat: Critical Gap in Publicly Available Direct Comparative Bioactivity Data

It must be explicitly stated that no peer-reviewed primary research article, patent, or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) was identified that reports quantitative bioactivity data (IC50, Ki, LD50, EC50, or Kd) for 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide against any specific biological target, nor any direct head-to-head comparison with the analogs discussed above [1]. All biological activity inferences presented in this guide are class-level extrapolations from the furan-thiophene amide derivative literature and from predicted physicochemical properties. Procurement decisions based on target-specific potency, selectivity, or in vivo efficacy are not supported by the current public evidence base and would require de novo experimental characterization.

Data gap assessment Experimental validation required Procurement risk disclosure

Recommended Application Scenarios for 3-Cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide (CAS 1798522-44-7) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Exploring Benzamide Electronic Effects in Furan-Thiophene Amide Series

The 3-cyano substituent provides a strong electron-withdrawing reference point (σmeta ≈ 0.56) that complements existing SAR datasets built around electron-donating analogs (e.g., 2-methoxy, 4-butoxy). Procurement is justified when systematically probing how benzamide electronic character modulates antiproliferative activity in the A431 or analogous cell models, as established by the Bober et al. (2012) pharmacological classification framework [1]. The chiral hydroxymethyl group further enables downstream enantiomer resolution and differential activity assessment if initial racemic screening yields promising results.

Chromatographic Method Development and Physicochemical Profiling of Heterocyclic Benzamides

With predicted density (1.39 g/cm³), boiling point (576.9 °C), and pKa (12.68) values publicly available [2], this compound can serve as a reference standard for HPLC method development in laboratories working with furan-thiophene amide libraries. Its unique combination of a nitrile chromophore (UV-active), a chiral alcohol (potential for chiral stationary phase method development), and moderate predicted logP (~3.3 based on molbic data) makes it suitable as a system suitability test compound for reversed-phase and chiral chromatography platforms.

Kinase or GPCR Screening Libraries Requiring 3-Cyano Pharmacophore Diversity

Cyano-substituted benzamides have been investigated as kinase inhibitors (e.g., JNK, RET, Bruton's tyrosine kinase) and GPCR modulators across multiple patent families [3]. The 3-cyano group in this compound mimics the nitrile pharmacophore found in several clinical-stage kinase inhibitors. Procurement for high-throughput screening decks is warranted when library diversity analysis reveals underrepresentation of furan-thiophene linked benzamides with electron-withdrawing substituents, particularly where the chiral alcohol may provide a unique hydrogen-bonding interaction not available from carbonyl-linked or non-hydroxylated analogs.

Synthetic Chemistry: Building Block for Derivatization via the Hydroxyl Handle

The secondary alcohol on the furan-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the carbonyl analog for comparative studies, or conversion to a leaving group for nucleophilic displacement). Procurement as a versatile intermediate is supported when the research objective includes generating a focused library of derivatives for SAR expansion, as the compound's ≥90% purity and commercial availability in 25–100 mg quantities [4] are adequate for multi-step synthetic workflows.

Quote Request

Request a Quote for 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.